The synthesis of Pro-Adrenomedullin (153-185) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps include:
This method ensures high purity and yield of Pro-Adrenomedullin (153-185), which is crucial for its biological activity .
The molecular structure of Pro-Adrenomedullin (153-185) can be depicted as follows:
The structural data indicates that Pro-Adrenomedullin (153-185) adopts a conformation that facilitates binding to specific receptors involved in vasodilation and cellular signaling pathways .
Pro-Adrenomedullin (153-185) participates in several biochemical reactions, primarily through receptor-mediated mechanisms:
These reactions are critical in regulating blood pressure and vascular health, particularly in pathological conditions such as heart failure and hypertension .
The mechanism of action for Pro-Adrenomedullin (153-185) involves several key processes:
These actions underscore its potential therapeutic implications in cardiovascular diseases .
Pro-Adrenomedullin (153-185) has several scientific applications:
The ongoing exploration of Pro-Adrenomedullin's role in various physiological processes continues to highlight its significance in both basic research and clinical applications .
The human adrenomedullin gene (ADM) is located on chromosome 11p15.4, spanning approximately 2.1 kb and consisting of 4 exons and 3 introns [2] [6]. Exon 1 encodes the 5'-untranslated region (UTR) and the signal peptide, while exons 2–4 contain the sequences for the mature ADM peptide and other functional domains of the preprohormone [6]. Transcriptional regulation of ADM is influenced by hypoxia, inflammation, and shear stress. Hypoxia-inducible factor-1α (HIF-1α) binds to hypoxia-response elements (HREs) in the promoter region, upregulating ADM expression during low oxygen conditions [2]. Pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and bacterial endotoxins (e.g., LPS) further activate transcription via NF-κB and AP-1 binding sites [2] [6].
Table 1: Genomic Organization of Human ADM Gene
Component | Characteristics | Functional Significance |
---|---|---|
Chromosomal Location | 11p15.4 | Near telomeric region |
Gene Size | ~2.1 kb | Compact structure |
Exons | 4 (Exon 1: 5'-UTR/signal peptide; Exons 2–4: mature peptide domains) | Differential splicing variants possible |
Key Regulatory Elements | HRE, NF-κB, AP-1 binding sites | Hypoxia/inflammation responsiveness |
Prepro-adrenomedullin (185 aa) undergoes sequential proteolytic processing to generate biologically active fragments:
Table 2: Proteolytic Fragments of Pro-Adrenomedullin
Fragment | Amino Acid Residues | Biological Activity | Enzymatic Cleavage Site |
---|---|---|---|
PAMP | 1-20 | Vasodilation, antimicrobial | Arg^94^-Lys^95^-Arg^96^↓ |
MR-proADM | 95-145 | Biomarker (stable fragment) | Arg^94^-Lys^95^-Arg^96^↓ and Arg^145^-Arg^146^↓ |
Adrenotensin | 153-185 | Vasoconstriction | Arg^145^-Arg^146^↓ |
ADM-Gly | 148-200 | Precursor to bio-ADM | Arg^145^-Arg^146^↓ |
Bioactive ADM | 148-198 (amidated) | Vasodilation, endothelial stabilization | PAM-mediated amidation |
Tissue-specific expression of processing enzymes dictates adrenotensin generation:
Table 3: Tissue-Specific Processing Patterns
Tissue | Dominant Fragments | Regulatory Stimuli | Functional Outcome |
---|---|---|---|
Adrenal Medulla | Adrenotensin, PAMP | Sympathetic activation | Catecholamine co-release |
Vascular Endothelium | Bioactive ADM(1-52)-NH₂ | Shear stress, hypoxia | Vasodilation, barrier stabilization |
Adipose Tissue | Adrenotensin, ADM-Gly | High-fat diet, obesity | Hypertension promotion |
Cardiac Atria | MR-proADM, Adrenotensin | Ischemia, pressure overload | Biomarker for heart failure |
Amidation:- ADM-Gly conversion requires peptidylglycine α-amidating monooxygenase (PAM), a copper-dependent enzyme with two catalytic domains:1. Peptidylglycine α-hydroxylating monooxygenase (PHM): Hydroxylates the C-terminal glycine using ascorbate and O₂.2. Peptidyl-α-hydroxyglycine α-amidating lyase (PAL): Cleaves the N-Cα bond to generate amidated peptide and glyoxylate [10].- Adrenotensin lacks a C-terminal glycine and does not undergo amidation, retaining its glycine residue at position 185 [9] [10].
Glycosylation:
Other PTMs:
Table 4: Post-Translational Modifications of Pro-ADM Fragments
Modification | Enzymes Involved | Fragment Affected | Functional Impact |
---|---|---|---|
C-terminal amidation | PAM (PHM/PAL domains) | ADM-Gly → Bioactive ADM | Receptor activation (CRLR/RAMP2) |
N-glycosylation | Oligosaccharyltransferase | MR-proADM | Stability enhancement (t₁/₂ > 72 hr) |
Phosphorylation | Casein kinase 2 | Adrenotensin (Ser/Thr) | Modulates vasoactivity |
S-nitrosylation | Nitric oxide synthases | ADM receptors | Alters ligand-receptor affinity |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6